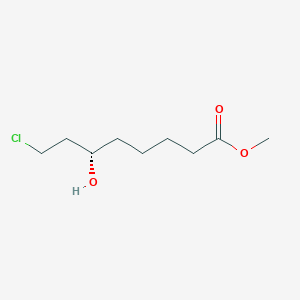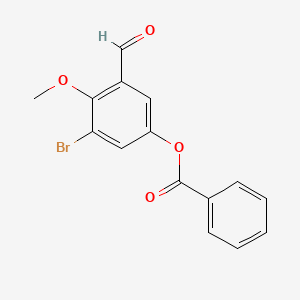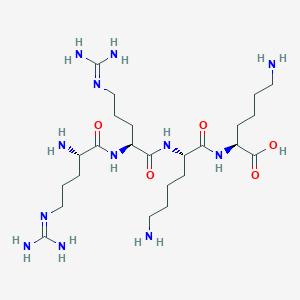![molecular formula C28H40O8-2 B12556004 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 168092-69-1](/img/structure/B12556004.png)
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. The starting materials often include benzene-1,4-dicarboxylic acid and nonanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The pathways involved may include metabolic processes and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dicarboxylic acid: A simpler compound with similar structural features.
Dibutyl terephthalate: Another ester derivative of benzene-1,4-dicarboxylic acid.
Dimethyl terephthalate: A commonly used ester in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
168092-69-1 |
|---|---|
Formule moléculaire |
C28H40O8-2 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2,5-bis(nonoxycarbonyl)terephthalate |
InChI |
InChI=1S/C28H42O8/c1-3-5-7-9-11-13-15-17-35-27(33)23-19-22(26(31)32)24(20-21(23)25(29)30)28(34)36-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,29,30)(H,31,32)/p-2 |
Clé InChI |
VWXQIYOGWQVCMF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
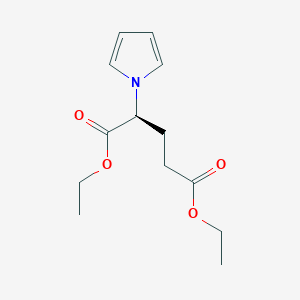
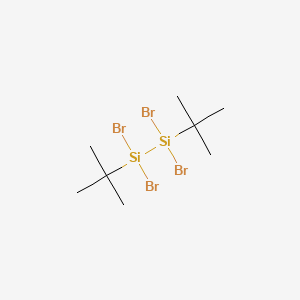
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

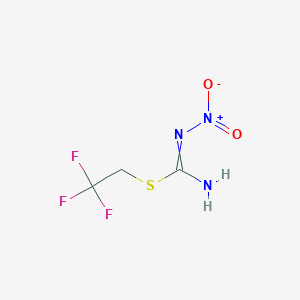
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

